2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the triazole ring in its structure contributes to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions.
Thioether Formation: The resulting triazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide derivative.
Schiff Base Formation: Finally, the hydrazide is condensed with 2,5-dimethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anti-inflammatory and anticancer agent, showing promise in preclinical studies.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The unique combination of the triazole ring, chlorophenyl, and dimethoxyphenyl groups in 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide contributes to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
Molecular Formula |
C25H22ClN5O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-12-13-22(34-2)18(14-21)15-27-28-23(32)16-35-25-30-29-24(17-8-10-19(26)11-9-17)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
WKIZBJYDXSWXHS-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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